1H-Benzimidazole-5-carbaldehyde
CAS No.: 58442-17-4
Cat. No.: VC2350764
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58442-17-4 |
---|---|
Molecular Formula | C8H6N2O |
Molecular Weight | 146.15 g/mol |
IUPAC Name | 3H-benzimidazole-5-carbaldehyde |
Standard InChI | InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10) |
Standard InChI Key | ALCHVVTYAHQOFY-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C=O)NC=N2 |
Canonical SMILES | C1=CC2=C(C=C1C=O)NC=N2 |
Introduction
Chemical Structure and Properties
1H-Benzimidazole-5-carbaldehyde features a planar, aromatic structure with a benzimidazole core and an aldehyde group positioned at the 5-position of the benzene ring. The "1H" designation in the name indicates that a hydrogen atom is attached to the nitrogen at position 1 of the imidazole ring .
The molecular framework consists of a six-membered benzene ring fused with a five-membered imidazole ring, creating the benzimidazole core. The aldehyde group extends from the benzene portion at the 5-position, providing a site for numerous chemical transformations .
Physical and Chemical Properties
The physical and chemical properties of 1H-Benzimidazole-5-carbaldehyde are summarized in the following table:
The compound's reactivity is largely influenced by the aldehyde group, which can undergo various transformations typical of carbonyl compounds, including oxidation, reduction, and nucleophilic addition reactions. Additionally, the N-H group in the imidazole ring can participate in hydrogen bonding and serve as a site for substitution reactions .
Nomenclature and Identification
1H-Benzimidazole-5-carbaldehyde is known by several names and identifiers, reflecting different naming conventions and chemical database systems. Proper identification is essential for accurate literature searches and research documentation .
Synonyms and Alternative Names
The compound is known by several synonyms in chemical literature and databases:
The presence of multiple names, including the seemingly contradictory "1H-Benzimidazole-6-carboxaldehyde," reflects different numbering systems and nomenclature approaches. This highlights the importance of using standardized identifiers like the CAS number (58442-17-4) for unambiguous identification .
Database Identifiers
For research and regulatory purposes, several unique identifiers are associated with 1H-Benzimidazole-5-carbaldehyde:
Identifier Type | Value | Source |
---|---|---|
CAS Number | 58442-17-4 | |
MDL Number | MFCD08741423 | |
CBNumber | CB1501241 | |
DSSTOX Substance ID | DTXSID00434048 |
These identifiers are crucial for chemical database searches and ensure accurate identification of the compound across different research platforms and regulatory systems .
Chemical Reactions and Reactivity
1H-Benzimidazole-5-carbaldehyde exhibits diverse chemical reactivity, primarily dictated by the aldehyde functional group and the benzimidazole core structure .
Aldehyde-Based Reactions
The aldehyde group can participate in numerous chemical transformations:
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Oxidation: The aldehyde can be oxidized to 1H-benzimidazole-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium-based oxidants .
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Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde to 1H-benzimidazole-5-methanol .
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Nucleophilic Addition: The electrophilic carbonyl carbon can undergo addition reactions with various nucleophiles including amines, alcohols, and thiols to form imines, acetals, and thioacetals respectively .
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Condensation Reactions: The aldehyde can participate in aldol condensations, Knoevenagel reactions, and Wittig olefinations to form new carbon-carbon bonds .
Benzimidazole Core Reactions
The benzimidazole scaffold presents additional reactivity sites:
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N-Substitution: The N-H group of the imidazole ring can undergo substitution reactions to form N-alkylated or N-acylated derivatives, which may exhibit altered physical and biological properties .
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Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole can undergo further substitution reactions, though the regioselectivity is influenced by the electronic effects of both the imidazole ring and the aldehyde group .
These reactions collectively make 1H-Benzimidazole-5-carbaldehyde a versatile building block for constructing more complex molecular architectures with potential applications in pharmaceutical and materials science .
Biological Activities and Applications
Benzimidazole derivatives, including 1H-Benzimidazole-5-carbaldehyde, have demonstrated various biological activities that make them valuable in medicinal chemistry and drug development .
Antimicrobial Properties
One of the most significant biological activities associated with benzimidazole derivatives is their antimicrobial effect. Compounds derived from the benzimidazole scaffold have shown activity against:
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Gram-positive bacteria such as Staphylococcus aureus
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Gram-negative bacteria including Escherichia coli
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Various fungal species
The antimicrobial properties of these compounds are often attributed to their ability to interact with multiple biological targets, including enzymes essential for microbial survival and structures necessary for cellular integrity .
Other Biological Activities
Beyond antimicrobial effects, benzimidazole derivatives have demonstrated several other biological properties that may be relevant to 1H-Benzimidazole-5-carbaldehyde and its derivatives:
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Anticancer activity with antiproliferative effects on various cancer cell lines, including lung cancer (A549 and HCC827) .
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Antiparasitic effects against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis .
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Anti-inflammatory properties through modulation of inflammatory pathways .
Applications in Drug Development
1H-Benzimidazole-5-carbaldehyde serves as an important scaffold in medicinal chemistry for several reasons:
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The aldehyde group provides a reactive site for structural modifications, enabling the synthesis of libraries of derivatives with potentially enhanced biological activities .
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The benzimidazole core mimics the structure of purine nucleosides, allowing these compounds to interact with various biological targets including enzymes and receptors .
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The relatively small size and planar structure of the benzimidazole scaffold facilitates binding to biological targets and may contribute to favorable pharmacokinetic properties .
These features make 1H-Benzimidazole-5-carbaldehyde a valuable starting material for the development of new pharmaceutical compounds .
Research Findings and Structure-Activity Relationships
Scientific research on 1H-Benzimidazole-5-carbaldehyde and related compounds has provided valuable insights into their biological activities and potential applications .
Anticancer Research
Studies on benzimidazole derivatives have shown promising anticancer activities, with data suggesting potential applications in oncology:
Cancer Type | IC50 Range (μM) | Cell Lines | Notes |
---|---|---|---|
Lung Cancer | 6.26 - 20.46 | A549, HCC827 | Activity observed in both 2D and 3D cell culture models |
These findings suggest that derivatives of 1H-Benzimidazole-5-carbaldehyde may serve as leads for the development of new anticancer agents .
Antimicrobial Studies
Benzimidazole derivatives have demonstrated significant antimicrobial activity, in some cases surpassing traditional antibiotics in efficacy:
Microbial Type | Test Organisms | Observed Activity |
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Gram-positive bacteria | Staphylococcus aureus | High activity for some derivatives |
Gram-negative bacteria | Escherichia coli | Variable activity depending on substituents |
The antimicrobial properties appear to be influenced by the nature and position of substituents on the benzimidazole core, highlighting the importance of structural modifications in optimizing activity .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications of benzimidazole derivatives affect their biological activities:
These SAR findings guide rational design approaches for developing optimized benzimidazole derivatives with enhanced potency and selectivity .
Comparative Analysis with Similar Compounds
Understanding the relationship between 1H-Benzimidazole-5-carbaldehyde and structurally similar compounds provides insights into its unique properties and potential applications .
Comparison with Isomeric Compounds
Several isomeric forms of benzimidazole-carbaldehyde exist, each with distinct properties:
Compound | Structural Difference | Key Property Differences |
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1H-Benzimidazole-2-carbaldehyde | Aldehyde at 2-position | Different electronic distribution, altered reactivity pattern |
1H-Benzimidazole-4-carbaldehyde | Aldehyde at 4-position | Different steric environment around the aldehyde |
1H-Benzimidazole-6-carbaldehyde | Aldehyde at 6-position | Similar to 5-position but with subtle electronic differences |
The position of the aldehyde group significantly influences the compound's reactivity, physical properties, and biological activities .
Comparison with Oxidized and Reduced Derivatives
Comparing 1H-Benzimidazole-5-carbaldehyde with its oxidized and reduced forms provides insight into the effect of the aldehyde group:
Compound | Functional Group Difference | Property Differences |
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1H-Benzimidazole-5-carboxylic acid | Carboxylic acid instead of aldehyde | Higher polarity, ability to form salts, different hydrogen bonding pattern |
1H-Benzimidazole-5-methanol | Hydroxymethyl instead of aldehyde | Higher polarity, different hydrogen bonding capabilities, altered reactivity |
1H-Benzimidazole-5-carboxamide | Carboxamide instead of aldehyde | Enhanced hydrogen bonding capability, different solubility profile |
These comparisons highlight how the nature of the functional group at the 5-position dramatically affects the compound's chemical behavior and potential applications .
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